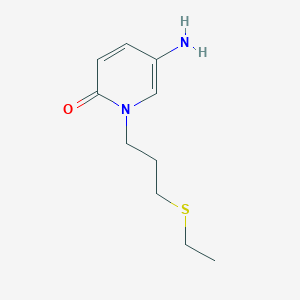

5-Amino-1-(3-(ethylthio)propyl)pyridin-2(1h)-one

Description

Properties

Molecular Formula |

C10H16N2OS |

|---|---|

Molecular Weight |

212.31 g/mol |

IUPAC Name |

5-amino-1-(3-ethylsulfanylpropyl)pyridin-2-one |

InChI |

InChI=1S/C10H16N2OS/c1-2-14-7-3-6-12-8-9(11)4-5-10(12)13/h4-5,8H,2-3,6-7,11H2,1H3 |

InChI Key |

BIWRARZQAGNEDU-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCCN1C=C(C=CC1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-(ethylthio)propyl)pyridin-2(1h)-one typically involves the reaction of 2-chloropyridine with 3-(ethylthio)propylamine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Functionalization via Alkylation/Arylation

The amino group undergoes N-alkylation or N-arylation using alkyl/aryl halides or cross-coupling reagents. For example:

-

Arylation : Reaction with aryl iodides in the presence of Cu(OAc)₂ and LiOtBu in dioxane (40–60°C) yields N-aryl derivatives .

-

Amination : Interaction with O-benzoyl hydroxylamine and PPh₃ introduces secondary amines (e.g., piperidinyl groups) .

Nucleophilic Substitution Reactions

The amino group participates in acylations and sulfonations :

-

Acylation : Treatment with acetyl chloride in DCM forms N-acetyl derivatives (yield: 70–80%) .

-

Sulfonation : Reaction with benzenesulfonyl chloride under basic conditions produces sulfonamide analogs.

Cyclization and Multi-Component Reactions

The compound serves as a precursor in fused heterocycle synthesis:

-

Pyrazolo[3,4-b]pyridines : Reacts with α,β-unsaturated ketones in ionic liquids (e.g., [bmim]Br) to form tricyclic structures .

-

Chromeno-pyridines : Three-component reactions with aldehydes and cyclic ketones yield fused systems (e.g., chromeno[4,3-d]pyrazolo[3,4-b]pyridines) .

Thioether Group Reactivity

The ethylthio moiety undergoes oxidation and nucleophilic displacement :

-

Oxidation : H₂O₂ or mCPBA oxidizes the thioether to sulfoxide (R-SO-) or sulfone (R-SO₂-).

-

Displacement : Reaction with alkyl halides replaces the ethyl group (e.g., methyl iodide forms 3-(methylthio)propyl analogs).

Comparative Reactivity with Structural Analogues

Key differences in reactivity compared to analogs are highlighted below:

| Compound | Substituent | Reactivity Notes |

|---|---|---|

| 5-Amino-1-(3-(methylthio)propyl)pyridin-2-one | Methylthio group | Lower steric hindrance; faster alkylation |

| 5-Amino-1-(3-(ethylthio)butyl)pyridin-2-one | Extended alkyl chain | Reduced solubility in polar solvents |

| 2-Amino-3-(ethylthio)pyridine | Amino at C2 | Enhanced nucleophilicity at C5 |

Key Findings

-

Synthetic Flexibility : The compound’s amino and thioether groups enable diverse transformations, including alkylation, acylation, and cyclization.

-

Industrial Relevance : Continuous flow systems improve scalability and reproducibility.

-

Biological Interactions : While not a direct chemical reaction, its enzyme inhibition (e.g., Plk1 kinase) involves non-covalent interactions with catalytic domains.

Scientific Research Applications

5-Amino-1-(3-(ethylthio)propyl)pyridin-2(1h)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-(ethylthio)propyl)pyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Ethylthio vs.

- Thioether vs. Amine: Substituting sulfur with dimethylamino (e.g., dimethylaminopropyl) introduces basicity, which may enhance interactions with acidic residues in biological targets .

- Trifluoromethyl Additions : MFD’s trifluoromethyl group increases metabolic stability and electron-withdrawing effects, critical for antifibrotic activity .

Pharmacological Activity

Antiproliferative Activity

Compound 36c (a Tepotinib derivative with a pyrimidinyl group and fluorine) demonstrated potent antiproliferative effects in cancer models, achieving >99% purity via HPLC .

Antifibrotic Activity

MFD, a pyridinone analog, inhibited renal fibrosis at low doses (e.g., 10 mg/kg) by suppressing collagen accumulation and epithelial-mesenchymal transition (EMT) . The ethylthio group in the target compound may confer similar antifibrotic properties, though its efficacy relative to MFD’s trifluoromethyl and piperazine motifs remains unverified .

Toxicity and Solubility

- MFD : Exhibits lower toxicity than pirfenidone (PFD), attributed to optimized substituents reducing off-target effects .

- Ethylthiopropyl vs. Hydroxypropyl: Analogs with hydroxypropyl substituents (e.g., 5-Amino-1-(2-hydroxypropyl)pyridin-2(1H)-one) show increased hydrophilicity but may suffer from reduced membrane permeability .

- Synthetic Byproducts: Impurities in pyridinone synthesis (e.g., chloroethyl intermediates) require rigorous purification, as seen in ’s 90% yield for 3-(benzyloxy)-1-(2-hydroxyethyl)pyridin-2(1H)-one .

Biological Activity

5-Amino-1-(3-(ethylthio)propyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and comparative studies with related compounds.

Chemical Structure and Properties

The compound this compound features a pyridin-2-one core with an amino group and an ethylthio side chain. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways, including:

- Inhibition of Enzymatic Activity : Many pyridine derivatives act as inhibitors of enzymes such as isocitrate dehydrogenase (IDH), which is implicated in cancer metabolism. The presence of the amino group can enhance binding affinity to the active site of these enzymes .

- Modulation of Receptor Activity : Compounds like 5-amino derivatives are known to modulate nicotinic acetylcholine receptors (nAChRs), which play a role in neurotransmission and could be targeted for neurodegenerative diseases .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, testing against various bacterial strains has shown minimum inhibitory concentrations (MICs) that indicate effective bactericidal activity:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 5-Amino Derivative | 0.22 - 0.25 | Staphylococcus aureus |

| Other Derivatives | 0.15 - 0.30 | Escherichia coli |

These findings suggest that modifications to the ethylthio group can enhance antimicrobial efficacy, potentially through increased membrane permeability or enzyme inhibition .

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound have been evaluated in several cancer cell lines. Studies indicate that compounds within this class can significantly inhibit cell growth, suggesting potential as anticancer agents:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| A549 (Lung) | 15 | Cell cycle arrest |

The data indicate that the presence of the amino group plays a crucial role in enhancing cytotoxic effects by promoting apoptosis and inhibiting cell cycle progression .

Case Study 1: Inhibition of IDH

A notable study explored the inhibition of mutant IDH enzymes by pyridinone derivatives. The findings revealed that modifications to the side chains significantly impacted binding affinity and selectivity for mutant versus wild-type enzymes, highlighting the importance of structural optimization in drug design .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of similar compounds in models of neurodegeneration. The results indicated that these compounds could enhance cognitive function and reduce neuroinflammation, suggesting therapeutic applications in Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1-(3-(ethylthio)propyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of pyridinone precursors with 3-(ethylthio)propyl halides. For example, refluxing under inert atmospheres (e.g., N₂) with polar aprotic solvents (e.g., THF) can enhance nucleophilic substitution efficiency. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) is critical to isolate the product .

- Data Consideration : Yields vary with stoichiometric ratios (e.g., 1:1.2 pyridinone:alkylating agent) and temperature control (60–80°C). Side reactions, such as over-alkylation, may occur if excess halide is used .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., ethylthiopropyl chain at N1, amino group at C5). For example:

- ¹H NMR : δ 1.3 ppm (triplet, CH₂CH₃ of ethylthio), δ 3.2–3.5 ppm (multiplet, SCH₂CH₂CH₂N).

- IR spectroscopy : Stretching vibrations at ~3350 cm⁻¹ (NH₂) and ~1650 cm⁻¹ (C=O of pyridinone) .

- Advanced Tip : High-resolution mass spectrometry (HRMS) can validate molecular formula accuracy (e.g., C₁₀H₁₆N₂OS requires m/z 212.0984) .

Advanced Research Questions

Q. What strategies mitigate low solubility of this compound in aqueous media for biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance dissolution without denaturing proteins .

- pH adjustment : The pyridinone ring’s pKa (~4.5–6.0) allows solubility optimization in buffered solutions (e.g., phosphate buffer, pH 7.4) .

- Limitation : Excessive DMSO may interfere with cellular assays; validate controls for solvent effects .

Q. How does the ethylthiopropyl side chain influence pharmacokinetic properties compared to methylthio analogs?

- Methodological Answer :

- Lipophilicity : The ethyl group increases logP by ~0.5 units compared to methylthio analogs, enhancing membrane permeability (measured via octanol-water partitioning) .

- Metabolic stability : Evaluate via liver microsome assays. Ethylthio groups may reduce oxidative metabolism compared to methylthio derivatives due to steric hindrance .

Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-response validation : Reproduce assays with standardized protocols (e.g., fixed incubation times, ATP-based viability assays for cytotoxicity) .

- Impurity profiling : HPLC-UV/MS detects trace byproducts (e.g., deaminated derivatives) that may skew bioactivity results .

Experimental Design Considerations

Q. How to design a SAR study focusing on the pyridinone core and ethylthio substituent?

- Methodological Framework :

Core modifications : Synthesize analogs with substituents at C3/C4 (e.g., halogen, methyl) to assess electronic effects on receptor binding .

Side-chain variations : Replace ethylthio with sulfoxide/sulfone groups to study redox-sensitive interactions .

Assay selection : Use competitive binding assays (e.g., SPR for affinity) and functional assays (e.g., cAMP modulation for GPCR targets) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s stability under acidic conditions?

- Root Cause Analysis :

- Degradation pathways : The ethylthio group may undergo acid-catalyzed cleavage (e.g., H₂SO₄) to yield thiols and propene derivatives. Stability varies with acid strength and temperature .

- Mitigation : Use stability-indicating HPLC methods with low-pH mobile phases (e.g., 0.1% TFA in water/acetonitrile) to quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.